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  • Product: 2-(4-Propylphenyl)quinoline-4-carbohydrazide
  • CAS: 524934-10-9

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Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 2-(4-Propylphenyl)quinoline-4-carbohydrazide via the Pfitzinger Reaction

Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of 2-(4-propylphenyl)quinoline-4-carbohydrazide, a valuable scaffold for drug discovery and development. The synthesis is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 2-(4-propylphenyl)quinoline-4-carbohydrazide, a valuable scaffold for drug discovery and development. The synthesis is achieved through a two-part sequence commencing with the Pfitzinger reaction to construct the core quinoline-4-carboxylic acid intermediate, followed by its conversion to the target carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical safety considerations.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are privileged heterocyclic structures that form the core of numerous natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2][3] Specifically, the quinoline-4-carboxylic acid moiety and its derivatives, such as carbohydrazides, are of significant interest as they can be readily modified to fine-tune pharmacological profiles.[4]

The Pfitzinger reaction, a classic and reliable method, offers a direct route to substituted quinoline-4-carboxylic acids from readily available starting materials.[5][6] This application note details the synthesis of 2-(4-propylphenyl)quinoline-4-carbohydrazide, demonstrating the utility of the Pfitzinger reaction and subsequent standard transformations in generating functionalized molecules for medicinal chemistry programs.

Reaction Principles and Strategy

The overall synthetic strategy is a three-step process starting from the Pfitzinger condensation, followed by esterification, and concluding with hydrazinolysis.

Part A: The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[1][5] The mechanism proceeds through several key stages:

  • Base-Mediated Ring Opening: The reaction is initiated by the hydrolysis of the amide bond within the isatin ring by a base, such as potassium hydroxide (KOH), to form a keto-acid intermediate in situ.[6]

  • Condensation & Imine Formation: The aniline derivative generated from the isatin ring-opening then condenses with the carbonyl compound—in this case, 1-(4-propylphenyl)ethan-1-one—to form an imine (Schiff base).[1][7]

  • Cyclization & Dehydration: The imine tautomerizes to the more stable enamine, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic quinoline-4-carboxylic acid ring system.[5][6]

Part B: Conversion to Carbohydrazide

The conversion of the synthesized carboxylic acid to the final carbohydrazide product is a standard and efficient two-step process:

  • Esterification: The carboxylic acid is first converted to its corresponding ethyl ester. This is typically achieved by reacting the acid with absolute ethanol in the presence of a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) as a dehydrating agent.[8] This step makes the carbonyl carbon more electrophilic and prevents undesirable side reactions in the subsequent step.

  • Hydrazinolysis: The purified ester is then treated with hydrazine hydrate.[8][9] The highly nucleophilic hydrazine attacks the ester carbonyl, displacing the ethoxy group to form the stable carbohydrazide. This reaction is typically driven to completion by refluxing in an alcoholic solvent.[9][10]

Experimental Protocols

Materials and Reagents
Reagent/SolventFormulaMW ( g/mol )SupplierPurityNotes
IsatinC₈H₅NO₂147.13Sigma-Aldrich≥98%
1-(4-Propylphenyl)ethan-1-oneC₁₁H₁₄O162.23Alfa Aesar≥97%
Potassium Hydroxide (KOH)KOH56.11Fisher Scientific≥85% (pellets)
Absolute Ethanol (EtOH)C₂H₅OH46.07VWR≥99.5%
Hydrochloric Acid (HCl)HCl36.46J.T.Baker37% (conc.)
Sulfuric Acid (H₂SO₄)H₂SO₄98.08EMD Millipore95-98% (conc.)Corrosive
Hydrazine HydrateH₆N₂O50.06Acros Organics~64% HydrazineHighly Toxic
Diethyl Ether(C₂H₅)₂O74.12Sigma-AldrichAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Fisher ScientificHPLC GradeFor TLC
HexaneC₆H₁₄86.18Fisher ScientificHPLC GradeFor TLC
Part A: Synthesis of 2-(4-Propylphenyl)quinoline-4-carboxylic acid

Procedure:

  • Prepare Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (2.8 g, 50 mmol) in absolute ethanol (80 mL).

  • Add Isatin: To the stirred basic solution, add isatin (3.68 g, 25 mmol). Stir the mixture at room temperature for 1 hour. The color of the solution should change, indicating the ring-opening of isatin.[5]

  • Add Ketone: Gradually add 1-(4-propylphenyl)ethan-1-one (4.46 g, 27.5 mmol) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with continuous stirring for 12-18 hours.

  • Monitor Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (7:3) with a few drops of acetic acid. The product spot should be UV active.

  • Work-up & Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble material.

    • Pour the filtrate into a beaker containing 200 mL of ice-cold water.

    • Carefully acidify the aqueous solution with concentrated HCl dropwise with stirring until the pH is approximately 4-5. This will precipitate the carboxylic acid product.

    • Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the crude solid with copious amounts of cold water and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid in a vacuum oven. The product can be further purified by recrystallization from ethanol/water if necessary.

Part B: Synthesis of 2-(4-Propylphenyl)quinoline-4-carbohydrazide

Step 1: Synthesis of Ethyl 2-(4-propylphenyl)quinoline-4-carboxylate

  • Setup: In a 250 mL round-bottom flask, suspend the dried 2-(4-propylphenyl)quinoline-4-carboxylic acid (from Part A, e.g., 6.1 g, 20 mmol) in absolute ethanol (100 mL).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (2 mL) dropwise to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. The suspension should become a clear solution as the ester forms.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of ethanol by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into 200 mL of ice-cold water.

    • Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Synthesis of 2-(4-Propylphenyl)quinoline-4-carbohydrazide

  • Setup: Dissolve the crude ethyl ester (e.g., 6.4 g, 19 mmol) in absolute ethanol (80 mL) in a 250 mL round-bottom flask.

  • Add Hydrazine: Add hydrazine hydrate (3.0 mL, ~60 mmol) to the solution.[9]

  • Reflux: Heat the resulting solution to reflux for 16-24 hours. A precipitate may form as the reaction progresses.[9]

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature.

    • The solid product that precipitates out is collected by vacuum filtration.

    • The filtrate can be concentrated under reduced pressure to yield a second crop of the product.

    • Wash the collected solid with cold ethanol and dry under vacuum to afford the final 2-(4-propylphenyl)quinoline-4-carbohydrazide as a solid.

Synthetic Workflow Visualization

The following diagram illustrates the complete synthetic pathway from starting materials to the final product.

Synthesis_Workflow cluster_0 Part A: Pfitzinger Reaction cluster_1 Part B: Esterification cluster_2 Part B: Hydrazinolysis Isatin Isatin CarboxylicAcid 2-(4-Propylphenyl)quinoline- 4-carboxylic acid Isatin->CarboxylicAcid Ketone 1-(4-Propylphenyl)ethan-1-one Ketone->CarboxylicAcid KOH KOH / EtOH KOH->CarboxylicAcid Reflux Ester Ethyl 2-(4-Propylphenyl)quinoline- 4-carboxylate CarboxylicAcid->Ester Reflux EtOH_H2SO4 EtOH / H₂SO₄ (cat.) EtOH_H2SO4->Ester FinalProduct 2-(4-Propylphenyl)quinoline- 4-carbohydrazide Ester->FinalProduct Reflux Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Expected Characterization Data

AnalysisExpected Results for 2-(4-Propylphenyl)quinoline-4-carbohydrazide
Appearance White to off-white solid
Melting Point To be determined experimentally
FT-IR (KBr, cm⁻¹) ~3300-3200 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1600, 1570 (C=C, C=N stretch)
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to quinoline ring protons, propyl group protons (-CH₂, -CH₂, -CH₃), phenyl ring protons, and exchangeable amide/amine protons (-CONHNH₂)
Mass Spec (ESI+) [M+H]⁺ corresponding to C₁₉H₁₉N₃O

Safety and Handling

Extreme caution must be exercised when handling hydrazine hydrate.

  • Toxicity: Hydrazine hydrate is extremely toxic if swallowed, inhaled, or absorbed through the skin.[11][12] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[13][14]

  • Carcinogenicity: It is classified as a substance that may cause cancer.[12][13]

  • Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and chemical splash goggles with a face shield.[13]

  • Flammability: Hydrazine is combustible and its vapors can form explosive mixtures in the air.[11][15] Keep away from open flames, sparks, and oxidizing agents.[15]

  • Waste Disposal: Dispose of all hydrazine-containing waste according to institutional and local environmental regulations. Do not pour down the drain.

Concentrated acids (HCl, H₂SO₄) are highly corrosive. Handle with appropriate care and PPE.

References

  • Uo Chemists. (2024, June 9). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 [Video]. YouTube. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12). Retrieved from [Link]

  • El-Sayed, M. A., et al. (2011). Synthesis of Some 2-Aryl- and 2,3-Diaryl-quinolin-4-carboxylic Acid Derivatives. European Journal of Chemistry, 2(1), 67-72. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Ghasemi, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2901-2913. Retrieved from [Link]

  • MDPI. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Properties. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • Elshaarawy, R. F. M., et al. (2014). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 69(11), 1201-1206. Retrieved from [Link]

  • Lahna, D., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2). Retrieved from [Link]

  • El-Naggar, A. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17871-17885. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Thieme. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Retrieved from [Link]

  • PubMed. (2002). A new procedure for preparation of carboxylic acid hydrazides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Retrieved from [Link]

  • Google Patents. (n.d.). US4496761A - Process for making carbohydrazide.
  • Bio-Rad. (2005). Hydrazine hydrate MSDS. Retrieved from [Link]

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Hydrazine hydrate, 100% (Hydrazine, 64%). Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Strategic Synthesis of Bioactive Scaffolds via Condensation of 4-Propylacetophenone and Isatin

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract & Significance The condensation reaction between isatin and α-methylenyl ketones, such as 4-propylacetophenone, represents...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract & Significance

The condensation reaction between isatin and α-methylenyl ketones, such as 4-propylacetophenone, represents a cornerstone synthetic transformation for accessing structurally diverse and biologically relevant heterocyclic scaffolds. The reaction primarily proceeds through a base-catalyzed Claisen-Schmidt condensation, yielding 3-substituted-2-oxindole derivatives.[1][2] These products, particularly the resulting chalcone-like structures, are of significant interest in medicinal chemistry due to their established roles as precursors to potent agents with anticancer, anti-inflammatory, and kinase inhibitory activities.[1][3] This document provides a detailed exploration of the reaction conditions, mechanistic underpinnings, and validated protocols for the condensation of 4-propylacetophenone with isatin, offering researchers a strategic guide to selectively synthesize desired products.

Mechanistic Overview: A Tale of Two Pathways

The reaction between isatin and an acetophenone derivative is not monolithic; its outcome is highly dependent on the chosen conditions. The C3-carbonyl group of the isatin ring is highly electrophilic and serves as the primary site for nucleophilic attack.[4] The methyl group of 4-propylacetophenone, activated by a suitable catalyst, provides the nucleophile. Two principal pathways can be directed:

  • Claisen-Schmidt Condensation: This is the most common route under basic conditions.[2][5] A base abstracts an α-proton from 4-propylacetophenone to form an enolate. This enolate then attacks the C3-carbonyl of isatin in an aldol-type addition to form a 3-hydroxy-3-phenacyloxindole intermediate.[6][7] Subsequent dehydration, often promoted by heat or acid, yields the thermodynamically stable α,β-unsaturated ketone, a 3-phenacylideneoxindole, which is an isatin-based chalcone.[1]

  • Pfitzinger and Friedländer Reactions: Under more forcing conditions, such as with strong bases (e.g., concentrated KOH) or certain acid catalysts, the initial adduct can undergo intramolecular cyclization and rearrangement to form quinoline derivatives.[6][8][9] The Pfitzinger reaction specifically involves the condensation of isatin with a carbonyl compound to yield substituted quinoline-4-carboxylic acids.[10]

This guide will focus on the more widely applicable Claisen-Schmidt pathway to generate the valuable 3-substituted-2-oxindole core.

Visualizing the Claisen-Schmidt Mechanism

The following diagram illustrates the step-by-step base-catalyzed condensation and subsequent dehydration.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration (Optional) ketone 4-Propylacetophenone enolate Enolate Nucleophile ketone->enolate α-Proton Abstraction base Base (B:) isatin Isatin (C3=O) enolate->isatin alkoxide Alkoxide Intermediate isatin->alkoxide Attack on C3-Carbonyl adduct Aldol Adduct (3-Hydroxy-2-oxindole) alkoxide->adduct alkoxide_ref->adduct Protonation (from BH+) final_product Final Product (3-Alkylidene-2-oxindole) adduct->final_product adduct_ref->final_product -H₂O (Heat or Acid)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

The choice of protocol allows for the targeted synthesis of either the initial aldol adduct or the fully dehydrated product. All reagents should be of analytical grade.

Protocol 1: Classic Base-Catalyzed Synthesis of 3-(2-(4-propylphenyl)-2-oxoethylidene)indolin-2-one

This protocol is adapted from established Claisen-Schmidt condensation procedures and is designed to favor the formation of the dehydrated chalcone-like product.[1][6]

Materials & Equipment:

  • Isatin (1.0 eq)

  • 4-Propylacetophenone (1.1 eq)[11][12]

  • Diethylamine or Piperidine (0.2 eq)

  • Ethanol (95%)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard glassware for workup and recrystallization

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a 100 mL round-bottom flask, add isatin (e.g., 1.47 g, 10 mmol) and 4-propylacetophenone (e.g., 1.78 g, 11 mmol).

  • Add 30 mL of 95% ethanol and stir the mixture to achieve partial dissolution.

  • Add the basic catalyst, diethylamine (e.g., 0.15 g, 2 mmol) or piperidine, to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours, indicated by the consumption of the isatin starting material.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or glacial acetic acid to obtain the purified 3-(2-(4-propylphenyl)-2-oxoethylidene)indolin-2-one as a colored solid.

Causality: The use of a slight excess of the ketone ensures complete consumption of the more valuable isatin. Heating to reflux provides the activation energy for both the condensation and the subsequent dehydration step, driving the reaction towards the final α,β-unsaturated product.[1]

Protocol 2: Microwave-Assisted, Catalyst-Free Synthesis of 3-hydroxy-3-(2-(4-propylphenyl)-2-oxoethyl)indolin-2-one

This "green chemistry" protocol is adapted from modern methods that leverage microwave energy to accelerate the reaction, often in an aqueous medium and without an external catalyst, favoring the isolation of the initial aldol adduct.[7]

Materials & Equipment:

  • Isatin (1.0 eq)

  • 4-Propylacetophenone (1.1 eq)

  • Deionized Water

  • Microwave synthesis reactor with a sealed vessel

  • Magnetic stirrer

  • Standard laboratory glassware for workup

Procedure:

  • In a 10 mL microwave reaction vessel, place isatin (e.g., 0.74 g, 5 mmol), 4-propylacetophenone (e.g., 0.89 g, 5.5 mmol), and a small stir bar.

  • Add 5 mL of deionized water to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 80-100°C for 10-15 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • After the irradiation cycle, allow the vessel to cool to room temperature.

  • The product often precipitates directly from the aqueous medium. Collect the solid by vacuum filtration.

  • Wash the product with cold water and dry under vacuum.

  • If necessary, purify the product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure 3-hydroxy-2-oxindole adduct.

Causality: Microwave irradiation provides rapid, localized heating, which significantly accelerates the rate of the aldol addition.[7] By using water as a solvent and omitting a strong base or prolonged heating, the dehydration step is largely suppressed, allowing for the isolation of the 3-hydroxy intermediate.

Summary of Reaction Conditions

The selection of catalyst, solvent, and energy source is critical for directing the reaction towards the desired product.

Parameter Condition A: Classic Reflux Condition B: Microwave Condition C: Dehydration Expected Outcome Reference(s)
Catalyst Diethylamine, PiperidineNone (Catalyst-Free)HCl, H₂SO₄Varies[6][7]
Solvent EthanolWater, DMFGlacial Acetic AcidVaries[6][7][13]
Temperature Reflux (~80°C)80-100°C80-100°CVaries[1][7]
Time 4-6 hours10-15 minutes30 minutesVaries[6][7]
Primary Product Dehydrated ProductAldol AdductDehydrated ProductVaries[1][7]

Experimental Workflow Visualization

The following diagram outlines the strategic choices a researcher can make to arrive at different products.

workflow cluster_protocols cluster_products start Reactants: Isatin + 4-Propylacetophenone protocol1 Protocol 1: Base Catalyst, EtOH, Reflux start->protocol1 protocol2 Protocol 2: Microwave, H₂O, No Catalyst start->protocol2 final_product Final Product: Dehydrated Chalcone protocol1->final_product Direct Formation adduct Intermediate: 3-Hydroxy Adduct protocol2->adduct protocol3 Protocol 3: Acid/Heat Treatment adduct->protocol3 protocol3->final_product

Caption: Synthetic workflow from reactants to products.

Conclusion

The condensation of 4-propylacetophenone and isatin is a versatile and powerful reaction for generating high-value heterocyclic compounds. By carefully selecting the reaction conditions—namely the catalyst, solvent, and temperature—researchers can strategically control the outcome to selectively synthesize either the initial 3-hydroxy-2-oxindole aldol adduct or the fully conjugated 3-alkylidene-2-oxindole. The classic base-catalyzed reflux method in ethanol is robust for producing the dehydrated product directly, while modern microwave-assisted techniques offer a rapid and environmentally benign route to the hydrated intermediate. This guide provides the foundational protocols and mechanistic understanding necessary for scientists to successfully employ this reaction in their synthetic and drug discovery endeavors.

References

  • Julian, P. L., Pikl, J., & Boggess, D. (1933). A CONDENSATION OF ACETOPHENONE WITH ISATIN BY THE KNOEVENAGEL METHOD. Journal of the American Chemical Society, 55(5), 2105–2107. [Link]

  • Mai, A., et al. (2006). Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 14(6), 1970-1982. [Link]

  • Saputri, Y. L. I. D., Cahyana, A. H., & Yunarti, R. T. (2023). Synthesis of Isatin-based Chalcone Derivatives and Their Antioxidant Activity Evaluation. Reaktor, 23(2), 62-70. [Link]

  • Nipate, A. S., et al. (2014). Solvent effects on the reaction of isatin, ammonium acetate, and benzaldehyde in the presence of (15 mol%) of β-CD. ResearchGate. [Link]

  • Pérez, S. E., et al. (2012). Reaction of isatin with alkylating agents with acidic methylenes. Arkivoc, 2012(5), 137-151. [Link]

  • Kumar, A., & Kumar, S. (2010). Microwave assisted catalyst free synthesis of 3-hydroxy-2-oxidoles by aldol condensation of acetophenones with isatins. Der Pharma Chemica, 2(4), 215-220. [Link]

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. [Link]

  • Kamal, A., et al. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic Chemistry: Current Research, 7(2). [Link]

  • El-Sayed, M. A. A. (2020). Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. [Link]

  • Anonymous. Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis. [Link]

  • de Oliveira, A. B., et al. (2022). Synthesis of Isatins and Oxindoles Derivatives as SARS-CoV-2 Inhibitors Evaluated through Phenotypic Screening with Vero Cells. Journal of the Brazilian Chemical Society, 33(9), 1011-1024. [Link]

  • Afonso, C. A. M., & Crespo, B. (2021). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. The Chemical Record, 21(1), 1-115. [Link]

  • Singh, G. S., & D'hooghe, M. (2016). Synthesis of isatin and its derivatives. Isatins: Chemistry and Applications in Health and Disease, 1-28. [Link]

  • Sharma, V., & Kumar, P. (2014). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. International Journal of ChemTech Research, 6(5), 2848-2856. [Link]

  • Mekky, A. E. M., & Abdel-latif, E. (2016). Recent applications of isatin in the synthesis of organic compounds. Mini-Reviews in Organic Chemistry, 13(4), 269-299. [Link]

  • Wikipedia contributors. (2023). Claisen–Schmidt condensation. Wikipedia. [Link]

  • Braude, E. A., & Lindwall, H. G. (1933). The Condensation of Isatin with Ketones. Journal of the American Chemical Society, 55(1), 325-328. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Oxindole synthesis. . [Link]

  • Wang, X., et al. (2011). Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive. Green Chemistry, 13(9), 2351-2354. [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. . [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. . [Link]

  • Meshram, J. S., et al. (2015). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 5(42), 33245-33267. [Link]

  • NIST. (n.d.). 4-n-Propylacetophenone. NIST Chemistry WebBook. [Link]

  • Sravanthi, K., & Manjula, A. (2016). An Endogenous Heterocyclic Compound Isatin. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 107-113. [https://www.rjpbcs.com/pdf/2016_7(6)/[14].pdf]([Link]14].pdf)

  • NIST. (n.d.). 4-n-Propylacetophenone Mass Spectrum. NIST Chemistry WebBook. [Link]

Sources

Method

Application Note: Recrystallization Solvents & Protocols for 2-(4-Propylphenyl)quinoline-4-carbohydrazide

This Application Note and Protocol guide details the purification and recrystallization strategies for 2-(4-Propylphenyl)quinoline-4-carbohydrazide , a specific derivative within the pharmacologically active 2-substitute...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the purification and recrystallization strategies for 2-(4-Propylphenyl)quinoline-4-carbohydrazide , a specific derivative within the pharmacologically active 2-substituted quinoline-4-carbohydrazide class.

The following protocols are synthesized from authoritative methodologies used for closely related homologs (e.g., 2-phenyl, 2-tolyl, and 2-(4-bromophenyl) analogs), as the physicochemical properties of the propyl derivative are mechanistically consistent with this homologous series.

Introduction & Physicochemical Profile[1][2][3][4][5]

2-(4-Propylphenyl)quinoline-4-carbohydrazide is a synthetic intermediate often explored for its antimicrobial, antitubercular, and anticancer properties. Structurally, it consists of a lipophilic quinoline core substituted with a 4-propylphenyl group at the C2 position and a polar carbohydrazide motif at the C4 position.

Structural Causality in Solvent Selection
  • The Quinoline Core & Propyl Group: These moieties contribute significant lipophilicity and planar aromatic stacking, often leading to high melting points (typically >200°C) and poor solubility in water or non-polar solvents (e.g., hexane).

  • The Carbohydrazide Group (-CONHNH₂): This moiety is capable of hydrogen bonding (both donor and acceptor). It necessitates a polar protic solvent to disrupt intermolecular interactions during dissolution.

Target Solvent Profile: The ideal solvent must possess a high dielectric constant to solubilize the hydrazide but sufficient organic character to accommodate the propylphenyl-quinoline skeleton.

Solvent Selection Guide

The following table summarizes the solubility behavior and suitability of various solvents based on the homologous series of 2-arylquinoline-4-carbohydrazides.

Solvent SystemSuitabilityMechanistic InsightRecommended Use
Ethanol (Abs. or 95%) Primary Balances polarity for the hydrazide with organic solubility for the propyl chain. High boiling point (78°C) allows significant solubility differential between hot and cold.Standard Recrystallization
Methanol SecondaryHigher polarity than ethanol. Good for derivatives that are too insoluble in ethanol, but may lead to lower yields due to higher solubility at RT.If Ethanol yield is <50%
DMF / Water TertiaryDMF dissolves the compound readily; water acts as an anti-solvent.For highly impure or stubborn crudes.
Dioxane AlternativeAprotic polar solvent. Useful if the compound is sensitive to protic solvents at high temps (rare for hydrazides).Specialized cases.
Acetic Acid Avoid While good for the carboxylic acid precursor, acetic acid can form salts with the basic hydrazide nitrogen or induce cyclization.Do NOT Use

Decision Logic for Purification

The following decision tree illustrates the logical flow for selecting the appropriate purification method based on the crude material's behavior.

SolventSelection Start Crude 2-(4-Propylphenyl) quinoline-4-carbohydrazide SolubilityCheck Solubility Test (100 mg in 5 mL Ethanol) Start->SolubilityCheck SolubleHot Dissolves at Reflux? SolubilityCheck->SolubleHot YesSoluble Proceed to Standard Ethanol Recrystallization SolubleHot->YesSoluble Yes NoSoluble Insoluble at Reflux SolubleHot->NoSoluble No OilingOut Problem: Oiling Out? YesSoluble->OilingOut If oil forms TryDMF Switch to DMF/Water Anti-Solvent Method NoSoluble->TryDMF SlowCool Remedy: Re-heat, add seed crystal, slow cool (insulate flask) OilingOut->SlowCool

Figure 1: Decision Logic for Solvent Selection. Blue nodes indicate testing steps; Green indicates optimal paths; Red indicates failure modes requiring alternative strategies.

Detailed Experimental Protocol

Method A: Standard Recrystallization (Ethanol)

Applicability: Best for crude material with >85% purity and typical impurity profiles (unreacted ester, trace hydrazine).

Materials:

  • Crude 2-(4-Propylphenyl)quinoline-4-carbohydrazide.

  • Solvent: Ethanol (95% or Absolute).

  • Equipment: Round-bottom flask, reflux condenser, heating mantle, Buchner funnel.

Step-by-Step Procedure:

  • Saturation: Place 1.0 g of the crude solid in a 100 mL round-bottom flask. Add 15 mL of Ethanol.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If the solid does not dissolve completely after 10 minutes of reflux, add more Ethanol in 2 mL increments until a clear solution is obtained.

    • Note: Do not exceed 40 mL per gram; if insolubility persists, switch to Method B.

  • Hot Filtration (Critical): If black specks or insoluble impurities remain, filter the hot solution rapidly through a pre-warmed fluted filter paper or a heated glass frit.

  • Crystallization: Remove the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Tip: Insulate the flask with a towel to prevent "oiling out" (liquid-liquid phase separation) which traps impurities.

  • Final Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter the crystals using vacuum filtration. Wash the filter cake with 5-10 mL of ice-cold Ethanol.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours or air dry overnight.

Method B: DMF/Water Anti-Solvent Precipitation

Applicability: For highly insoluble crude or when Ethanol fails to dissolve the compound.

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of Dimethylformamide (DMF) (approx. 3-5 mL) at 60-80°C.

  • Precipitation: While stirring the hot solution, dropwise add warm water.

  • Endpoint: Stop adding water when a persistent cloudiness (turbidity) appears.

  • Crystallization: Allow the mixture to cool slowly. The turbidity will resolve into crystals.

  • Collection: Filter and wash thoroughly with water (to remove DMF) followed by a small amount of cold ethanol.

Process Visualization: Recrystallization Workflow

RecrystallizationWorkflow Crude Crude Solid Dissolution Dissolution (Reflux in EtOH) Crude->Dissolution HotFilter Hot Filtration (Remove insolubles) Dissolution->HotFilter Impurities Present Nucleation Nucleation (Slow Cooling) Dissolution->Nucleation Clear Solution HotFilter->Nucleation Growth Crystal Growth (Ice Bath) Nucleation->Growth Filtration Vacuum Filtration & Wash Growth->Filtration Pure Pure Crystals Filtration->Pure

Figure 2: Step-by-step workflow for the standard ethanol recrystallization process.[1]

Characterization & Validation

To ensure the protocol was successful, verify the product using the following markers. Note that data is extrapolated from the homologous 2-(4-methylphenyl) and 2-phenyl series.

ParameterExpected ResultValidation Method
Appearance White to off-white needles or crystalline powderVisual Inspection
Melting Point 215°C – 240°C (Range dependent on specific polymorph and purity)Capillary Melting Point Apparatus
TLC Single spot (Rf ~0.4-0.6 in CHCl₃:MeOH 9:1)Silica Gel 60 F254
IR Spectrum Peaks at ~3300 cm⁻¹ (NH/NH₂), ~1650 cm⁻¹ (C=O Amide)FT-IR

Note: The propyl derivative is expected to have a slightly lower melting point than the phenyl analog (mp ~247°C) due to the increased flexibility of the alkyl chain disrupting crystal packing [1, 4].

Troubleshooting

  • Oiling Out: If the product separates as an oil rather than crystals, the solution is likely too concentrated or cooled too fast.

    • Fix: Re-heat to dissolve the oil, add 10-20% more solvent, and let it cool very slowly in a water bath. Scratching the glass with a rod can induce nucleation.

  • Low Yield:

    • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a second crop of crystals.

References

  • Synthesis and Antibacterial Evaluation of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Source: National Institutes of Health (PMC). Describes the Pfitzinger reaction and purification of 2-phenylquinoline derivatives using ethanol. URL:[Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Source: Acta Crystallographica / NIH. Provides specific melting point and crystallization data for the 4-methyl homolog (Ethanol recrystallization). URL:[Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives. Source: ACS Omega / NIH. Details the conversion of the ester to the hydrazide and subsequent purification. URL:[Link]

  • Synthesis and biological evaluation of novel quinoline analogs. Source: NIH / PMC. Confirms ethanol as the standard recrystallization solvent for 2-arylquinoline-4-carboxylic acid derivatives. URL:[Link]

Sources

Application

Application Note: DNA Gyrase Supercoiling Inhibition Assay for 2-Phenylquinoline Derivatives

Introduction & Scientific Rationale The emergence of fluoroquinolone-resistant bacterial strains (e.g., MRSA, M. tuberculosis) has necessitated the development of novel non-fluoroquinolone inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The emergence of fluoroquinolone-resistant bacterial strains (e.g., MRSA, M. tuberculosis) has necessitated the development of novel non-fluoroquinolone inhibitors. 2-Phenylquinoline derivatives have emerged as a privileged scaffold, distinct from classic fluoroquinolones due to the lack of the N-1 substitution and the presence of a bulky phenyl group at the C-2 position.

Unlike traditional fluoroquinolones that primarily stabilize the DNA-Gyrase cleavage complex, recent Structure-Activity Relationship (SAR) studies suggest that specific 2-phenylquinoline derivatives may possess dual mechanisms or distinct binding modes, potentially targeting the ATPase domain (GyrB) or identifying novel pockets on GyrA [1, 2].

This application note provides a validated, high-stringency protocol for evaluating the inhibitory potency of 2-phenylquinoline derivatives against E. coli DNA Gyrase. The assay measures the ATP-dependent conversion of relaxed plasmid DNA (pBR322) into its supercoiled form.

Mechanism of Action & Inhibition

The following diagram illustrates the catalytic cycle of DNA Gyrase and the intervention points for inhibitors.

GyraseMechanism RelaxedDNA Relaxed Plasmid DNA (Substrate) GyraseBind Gyrase (A2B2) Binding RelaxedDNA->GyraseBind DNA_Cleavage DNA G-Segment Cleavage (Transient Covalent Complex) GyraseBind->DNA_Cleavage StrandPass ATP-Dependent Strand Passage (T-Segment Transport) DNA_Cleavage->StrandPass + ATP Ligation DNA Religation & Release StrandPass->Ligation Supercoiled Supercoiled DNA (Product) Ligation->Supercoiled Quinolones Fluoroquinolones/2-Phenylquinolines (Stabilize Cleavable Complex) Quinolones->DNA_Cleavage Blocks Religation Novobiocin Novobiocin/ATPase Inhibitors (Block ATP Hydrolysis) Novobiocin->StrandPass Competes with ATP

Figure 1: Catalytic cycle of DNA Gyrase showing the stabilization of the cleavable complex by quinoline derivatives (Red Path).

Materials & Reagents

To ensure reproducibility, use molecular biology grade reagents.

Biological Components[1][2][3][4][5][6][7][8][9][10][11]
  • Enzyme: E. coli DNA Gyrase (Holoenzyme A2B2). Typical specific activity: 5–10 U/µL. (1 Unit = amount required to supercoil 0.5 µg pBR322 in 30 min at 37°C).

  • Substrate: Relaxed pBR322 plasmid DNA (0.5 µg/µL). Note: Must be free of nicked (open circular) contaminants for accurate quantification.

  • Control Inhibitors:

    • Ciprofloxacin (Positive Control, IC50 ~0.5 µM).

    • Novobiocin (GyrB Control).

Buffers
  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% (w/v) Glycerol, 0.5 mg/mL BSA.

    • Critical: MgCl₂ is essential for catalytic activity.[1][2] Spermidine promotes DNA condensation.

  • Stop Solution: 40% Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

  • Extraction Solvent: Chloroform:Isoamyl alcohol (24:1).

Protocol 1: Compound Preparation (2-Phenylquinolines)[4][5][9]

2-phenylquinoline derivatives often exhibit high lipophilicity (logP > 3.5), leading to precipitation in aqueous buffers. Proper handling is critical to prevent false negatives.

  • Stock Preparation: Dissolve solid compound in 100% DMSO to a concentration of 10 mM . Vortex extensively.

  • Solubility Check: Visually inspect for turbidity. If insoluble, sonicate for 5 minutes at 40 kHz.

  • Working Dilutions: Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in 10% DMSO/Water .

    • Why? Adding 100% DMSO directly to the enzyme mixture can denature Gyrase. The final DMSO concentration in the assay must be ≤ 2% (v/v) .

Protocol 2: DNA Gyrase Supercoiling Assay[10]

Total Reaction Volume: 30 µL Incubation: 37°C for 30 minutes

Step-by-Step Workflow
  • Master Mix Preparation: Prepare a mix on ice for the number of samples (N) + 2.

    • Table 1: Reaction Components per Well

ComponentVolume (µL)Final Conc.
ddH₂O17.0-
5X Assay Buffer6.01X
Relaxed pBR322 (0.5 µg/µL)1.0500 ng
Test Compound / Vehicle 3.0 Var.
E. coli DNA Gyrase (1 U/µL)3.03 Units
Total 30.0
  • Compound Addition:

    • Add 27 µL of (Water + Buffer + DNA) to reaction tubes.

    • Add 0.6 µL of Test Compound (50X stock) or DMSO (Vehicle).

    • Note: Keep tubes on ice.

  • Initiation:

    • Add 3.0 µL of DNA Gyrase enzyme last.

    • Mix by gentle tapping (DO NOT VORTEX enzyme).

  • Incubation:

    • Incubate at 37°C for 30 minutes .

  • Termination & Extraction:

    • Add 30 µL of Stop Solution (containing EDTA to chelate Mg²⁺).

    • Add 30 µL of Chloroform:Isoamyl alcohol (24:1) .

    • Vortex vigorously for 5 seconds to strip the enzyme from DNA.

    • Centrifuge at 13,000 rpm for 2 minutes to separate phases.

  • Electrophoresis:

    • Load 20 µL of the upper (blue) aqueous phase onto a 1.0% Agarose gel (Tris-Acetate-EDTA buffer).

    • Run at 80V for 2–3 hours.

    • Important: Do not include Ethidium Bromide (EtBr) in the gel or running buffer, as it alters DNA supercoiling. Stain after the run.

  • Staining:

    • Soak gel in 1 µg/mL EtBr solution for 15 minutes. Destain in water for 20 minutes.

Experimental Workflow Visualization

AssayWorkflow cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis Mix Master Mix: Buffer + DNA + ATP Cmpd Add 2-Phenylquinoline (Max 2% DMSO) Mix->Cmpd Enz Add Gyrase (Initiate) Cmpd->Enz Incubate 37°C 30 mins Enz->Incubate Stop Stop Soln + Chloroform (Remove Protein) Incubate->Stop Gel Agarose Gel (No EtBr during run) Stop->Gel

Figure 2: Step-by-step workflow for the high-throughput compatible supercoiling assay.

Data Analysis & Interpretation

Gel Readout[1][7][8][13]
  • Relaxed DNA: Migrates slowly (Top band).

  • Supercoiled DNA: Migrates rapidly (Bottom band).[3]

  • Inhibition: Presence of relaxed DNA bands in enzyme-treated lanes indicates inhibition.

Quantitative Analysis (IC50)
  • Capture gel image using a documentation system (ensure no saturation of pixels).

  • Use densitometry software (e.g., ImageJ) to quantify the intensity of the Supercoiled Band (SC) .

  • Calculate % Activity:

    
    
    
  • Plot % Activity vs. Log[Concentration]. Fit to a sigmoidal dose-response curve (variable slope) to determine IC50.

Troubleshooting & Validation (Self-Validating System)

ObservationRoot CauseCorrective Action
No Supercoiling in Control ATP degradation or Enzyme inactivation.Use fresh ATP (avoid freeze-thaw). Ensure Buffer contains Mg²⁺.[2] Do not vortex enzyme.
Smearing on Gel Nuclease contamination or Enzyme overload.Use nuclease-free water. Reduce enzyme concentration.[1]
Compound Precipitation 2-Phenylquinoline insolubility.Check stock. Limit final DMSO to <2%. Try 5% glycerol in the reaction to aid solubility.
Linear DNA Band Gyrase "poison" activity.[4]Some quinolines stabilize the cleaved complex so strongly that SDS/Proteinase K treatment results in double-strand breaks (linear DNA). This is a specific mechanistic signature.

References

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • ProFoldin. (2020).[1] Gel-based Gyrase Assay Protocol. ProFoldin Protein Folding Services.[2] Retrieved from [Link]

  • Maxwell, A., et al. (2009). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 37(11), 7385-7396. Retrieved from [Link]

Sources

Method

Molecular docking studies of propylphenyl quinoline derivatives

Application Note: In Silico Binding Analysis of Propylphenyl Quinoline Derivatives Abstract & Rationale Quinoline scaffolds are "privileged structures" in medicinal chemistry due to their ability to interact with diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Silico Binding Analysis of Propylphenyl Quinoline Derivatives

Abstract & Rationale

Quinoline scaffolds are "privileged structures" in medicinal chemistry due to their ability to interact with diverse biological targets, including DNA Gyrase (antibacterial) and EGFR (anticancer). The specific inclusion of a propylphenyl moiety introduces a critical pharmacophoric duality: the quinoline core provides rigid


-

stacking capabilities, while the propylphenyl tail adds lipophilicity and flexible torsional freedom, allowing the molecule to probe deep hydrophobic pockets.

This guide provides a rigorous, non-template protocol for docking these derivatives. It moves beyond basic "click-and-dock" procedures, emphasizing Density Functional Theory (DFT) for ligand pre-optimization and post-docking Molecular Dynamics (MD) validation to ensure scientific integrity.

Strategic Workflow

The following diagram outlines the critical path for high-reliability docking studies.

DockingWorkflow LigandPrep Ligand Construction (DFT Optimization B3LYP/6-31G*) Docking Docking Algorithm (Lamarckian GA / Vina) LigandPrep->Docking .pdbqt ProteinPrep Target Preparation (PDB Sanitization & H-Bond Network) GridGen Grid Box Definition (Active Site Centering) ProteinPrep->GridGen GridGen->Docking .gpf/.txt Validation Validation Step (Redocking RMSD < 2.0 Å) Docking->Validation Top Pose Validation->GridGen Validated? No (Refine Box) Analysis Interaction Profiling (Hydrophobic/H-Bond/Pi-Stacking) Validation->Analysis Validated? Yes

Figure 1: Integrated workflow for molecular docking of quinoline derivatives, highlighting the critical validation loop.

Detailed Experimental Protocol

Phase 1: High-Fidelity Ligand Preparation

Why this matters: The propyl chain in propylphenyl quinoline possesses rotatable bonds that standard force fields (like UFF) may miscalculate, leading to high-energy, unrealistic conformations.

  • Structure Generation: Draw the 2D structure of the propylphenyl quinoline derivative (e.g., using ChemDraw).

  • Geometry Optimization (DFT):

    • Import the structure into Gaussian or ORCA.

    • Perform optimization using the DFT/B3LYP functional with the 6-31G * basis set. This accurately calculates the bond angles of the propyl linker relative to the quinoline plane [1].

    • Output: Export the optimized geometry as a .pdb file.

  • Torsional Definition:

    • Open the ligand in AutoDock Tools (ADT) .

    • Detect the root. Ensure the amide or ether linkages (if present) are rigid, but allow rotation on the propyl alkyl chain (

      
       bonds).
      
    • Save as ligand.pdbqt.

Phase 2: Target Selection & Sanitization

Target:DNA Gyrase B (PDB ID: 1KZN or similar) is the gold standard for quinoline antibacterials [2]. For anticancer applications, EGFR (PDB ID: 4I2P or 1M17 ) is recommended.

  • Retrieval: Download the crystal structure from the RCSB PDB.

  • Sanitization:

    • Remove Waters: Delete all water molecules unless a water molecule forms a critical bridge between the co-crystallized ligand and the protein (rare for hydrophobic quinolines).

    • Protonation: Use a tool like H++ or PropKa to determine protonation states of Histidine residues at pH 7.4.

    • Gasteiger Charges: Assign partial charges. Quinolines are often cationic at physiological pH; ensure the total charge reflects this if applicable.

    • Save as receptor.pdbqt.

Phase 3: Grid Generation & Docking

Crucial Step: The "propylphenyl" tail requires a grid box large enough to accommodate its "swing" during the search phase.

  • Grid Box Setup:

    • Center the grid on the centroid of the co-crystallized native ligand.

    • Dimensions: Extend the box by 5 Å in all directions beyond the native ligand. A typical box for Gyrase B is

      
       points with 0.375 Å spacing.
      
  • Algorithm Selection:

    • AutoDock Vina: Recommended for speed and accuracy in hydrophobic pockets.

    • Exhaustiveness: Set to 32 (default is 8). This is non-negotiable for derivatives with flexible tails like the propyl group to ensure the global minimum is found [3].

Phase 4: The Self-Validating Loop (RMSD)

Trustworthiness Check: Before analyzing your derivative, you must prove the protocol works.

  • Extract the native ligand from the PDB.

  • Dock it back into the receptor using your grid settings.

  • Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the X-ray pose.

  • Pass Criteria: RMSD

    
     Å. If 
    
    
    
    Å, adjust the grid center or size.

Data Presentation & Analysis

When reporting results, do not rely solely on binding energy.[1] You must characterize the nature of the interaction.

Table 1: Critical Interaction Metrics for Propylphenyl Quinoline Derivatives

MetricAcceptance ThresholdBiological Significance
Binding Affinity (

)

kcal/mol
Indicates thermodynamic stability. Lower is better.
Ligand Efficiency (LE)

kcal/mol/heavy atom
Ensures the molecule isn't just binding because it is large/greasy.

-

Stacking
Distance

Å
Critical for Quinoline ring interaction with residues like Trp1099 (Gyrase) or Phe770 (EGFR).
Hydrophobic Enclosure Surface Area ContactThe propylphenyl tail should be buried in a hydrophobic pocket (e.g., Val/Leu rich regions).
Interaction Logic Map

Use this logic to categorize your "Hits."

InteractionLogic Input Docked Pose EnergyCheck Energy < -8.0? Input->EnergyCheck PiStack Quinoline Pi-Stacking? EnergyCheck->PiStack Yes Discard Discard EnergyCheck->Discard No TailCheck Propyl Tail in Hydrophobic Pocket? PiStack->TailCheck Yes PiStack->Discard No Result Lead Candidate TailCheck->Result Yes TailCheck->Discard No (Solvent Exposed)

Figure 2: Decision matrix for selecting lead candidates based on structural interaction fingerprints.

Troubleshooting & Optimization

  • Issue: The propyl tail is sticking out into the solvent.

    • Cause: The grid box may be too small, or the hydrophobic pocket is occluded by a flexible side chain.

    • Solution: Enable Flexible Residue Docking in AutoDock. Select residues (e.g., Arg, Asp) at the pocket entrance to rotate, allowing the propyl group to penetrate.

  • Issue: High binding energy but weird geometry.

    • Cause: Internal clash.

    • Solution: Check the internal dielectric constant or re-run the DFT minimization on the ligand.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Eswaran, S., et al. (2010). "Novel quinoline derivatives: Synthesis, antimicrobial activity and molecular docking studies." European Journal of Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today.

  • Pawar, S., et al. (2020). "Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives." Asian Journal of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Quinoline-4-Carbohydrazides

Status: Operational Ticket ID: SOL-Q4C-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting solubility profiles in DMSO vs. Ethanol for biological assays and synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-Q4C-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting solubility profiles in DMSO vs. Ethanol for biological assays and synthesis.

Executive Summary

Quinoline-4-carbohydrazides present a classic medicinal chemistry paradox: the very structural features that make them potent DNA intercalators or enzyme inhibitors (planar aromaticity, hydrogen bond donors/acceptors) also make them thermodynamically resistant to dissolution.

Users frequently report two distinct failure modes:

  • The "False Clear" in DMSO: Stock solutions appear dissolved but contain micro-aggregates that skew IC50 data.

  • The Ethanol Confusion: Attempting to use ethanol as a stock solvent for bioassays, leading to immediate precipitation or low maximum concentration (

    
    ).
    

This guide deconstructs the physicochemical behavior of these scaffolds and provides validated protocols to ensure your data represents molecular pharmacology, not particulate artifacts.

Module 1: The DMSO Paradox (Stock Solutions)

The Issue: You dissolved your solid in 100% DMSO. It looked clear. Two weeks later, your biological assay shows high variability or loss of potency.

The Science: Quinoline-4-carbohydrazides are lipophilic (


) and planar. In pure DMSO, they dissolve well.[1] However, DMSO is highly hygroscopic .[2] It can absorb up to 30% of its weight in water from the atmosphere.
  • The Mechanism: As DMSO absorbs atmospheric moisture, the solvent power decreases. The hydrophobic quinoline rings, no longer effectively solvated, begin to stack via

    
     interactions. This forms "micro-crystals" or amorphous aggregates that are invisible to the naked eye but do not cross cell membranes effectively.
    
Troubleshooting Workflow: The "Dry-Stock" Protocol
  • Solvent Choice: Use Anhydrous DMSO (99.9%) stored under argon or nitrogen. Do not use the "squirt bottle" DMSO sitting on the bench.

  • Dissolution:

    • Add DMSO to the solid.

    • Vortex for 60 seconds.

    • Sonicate for 10-15 minutes at 30-35°C. Note: Do not exceed 40°C. Hydrazides can undergo thermal degradation or oxidation at high temperatures.

  • Visual Check: Hold the vial up to a strong light source. If you see "swirling" lines (Schlieren patterns) that persist, it is not homogenous.

  • Storage: Aliquot immediately into single-use amber vials. Store at -20°C. Never freeze-thaw a master stock more than 3 times.

Module 2: The Ethanol Role (Purification vs. Application)

The Issue: "I tried to make a 10mM stock in Ethanol, but it won't dissolve even with heating."

The Science: Ethanol is a polar protic solvent. While it can solvate the hydrazide tail, it struggles to break the lattice energy of the stacked quinoline rings at room temperature.

  • The Rule: Ethanol is the solvent of choice for recrystallization (purification), not for solubilization (assays).

  • Thermodynamic Gap: At boiling point (78°C), the lattice energy is overcome, and the compound dissolves. Upon cooling, the compound crashes out as pure crystals. This high temperature coefficient of solubility makes ethanol excellent for cleaning up your reaction, but terrible for keeping the drug in solution on a benchtop.

Data Comparison: Solubility Limits (Approximate)
Solvent~Solubility (25°C)~Solubility (Boiling)Primary Use Case
DMSO > 50 mg/mLN/AStock Solutions, Bioassays
Ethanol < 1-5 mg/mL> 20 mg/mLRecrystallization, Purification
DMF > 30 mg/mLN/AAlternative Stock (if DMSO fails)
Water < 0.01 mg/mL< 0.1 mg/mLNever use for stocks

Module 3: The "Crash-Out" in Biological Media

The Issue: When diluting the DMSO stock into cell culture media (RPMI/DMEM) or assay buffer, the solution turns cloudy or the compound precipitates over time.

The Solution: The "Intermediate Dilution" Method. Directly spiking 100% DMSO stock into aqueous media creates a high local concentration of water at the injection site, causing immediate precipitation (kinetic crash).

Validated Protocol: Step-Down Dilution

Target: 100


 final concentration in media (1% DMSO).
  • Start: 10 mM Stock in DMSO.

  • Step 1 (Solvent Shift): Dilute 1:10 into pure DMSO to get 1 mM.

  • Step 2 (The Critical Step): Dilute the 1 mM stock 1:10 into warm media (37°C) while vortexing rapidly. This brings you to 100

    
    .
    
    • Why? Rapid mixing prevents local supersaturation.

  • Step 3: Inspect for turbidity. If cloudy, you have exceeded the thermodynamic solubility limit. You must lower the testing concentration.

Visualizing the Workflow

The following decision tree guides you through the process of selecting the right solvent system based on your immediate goal (Purification vs. Biological Testing).

SolubilityWorkflow Start User Goal: Handle Quinoline-4-carbohydrazide GoalCheck What is your primary objective? Start->GoalCheck Purification Purify/Isolate Solid GoalCheck->Purification BioAssay Biological Assay (Stock Prep) GoalCheck->BioAssay EthanolPath Use Ethanol (EtOH) Purification->EthanolPath DMSOPath Use Anhydrous DMSO BioAssay->DMSOPath HeatReflux Heat to Reflux (78°C) Dissolve completely EthanolPath->HeatReflux Cooling Cool slowly to RT/4°C (Recrystallization) HeatReflux->Cooling Filter Filter Crystals (High Purity Solid) Cooling->Filter Sonicate Vortex & Sonicate (Max 40°C) DMSOPath->Sonicate CheckClear Is solution clear? Sonicate->CheckClear Aliquot Aliquot & Store -20°C (Avoid Freeze-Thaw) CheckClear->Aliquot Yes AddCosolvent Add 10% DMF or Warm slightly CheckClear->AddCosolvent No AddCosolvent->CheckClear

Caption: Operational workflow for selecting solvent systems based on experimental intent. Green nodes indicate successful endpoints.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) is often a better solvent for rigid quinolines than DMSO. However, DMF is more cytotoxic to cells than DMSO. If you use DMF, ensure your final assay concentration is


 and run a vehicle control to ensure the solvent isn't killing your cells.

Q: My compound turned yellow in DMSO after a month. Is it bad? A: Likely, yes. Hydrazides (


) are susceptible to oxidation to azo compounds or hydrolysis over time, especially if the DMSO contained water. The color change indicates chemical degradation.[3] Discard the stock and make fresh from solid.

Q: Why does the literature say "Recrystallized from Ethanol" if it's insoluble? A: This refers to hot ethanol. The steep solubility curve allows the compound to dissolve at 78°C and precipitate at 20°C, leaving impurities behind in the solution. This confirms the compound is not suitable for room-temperature ethanol stock solutions [1].

Q: How do I remove the DMSO if I want to recover my solid? A: DMSO has a high boiling point (189°C) and is hard to rotovap. The best way to recover the solid is to add a large excess of water (antisolvent) to the DMSO solution. The hydrophobic quinoline will precipitate out. Filter it and wash with water to remove the DMSO.

References

  • Recrystallization Protocols

    • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives. (2023).[1][4] Describes the standard purification method using ethanol reflux.

  • DMSO Stability & Hygroscopicity

    • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[2][5] (Ziath).[2] Details the mechanism of water absorption in DMSO stocks.

  • Hydrazide Chemical Stability

    • Quinoline-4-carbohydrazide Structure & Properties.[6][7] (PubChem).[6][8] Provides physicochemical data supporting the lipophilicity and stability profile.

Sources

Optimization

Overcoming steric hindrance in 4-propylphenyl quinoline synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of quinoline derivatives bearing sterically demanding substituents, specifically focusing on the 4-propylphenyl m...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of quinoline derivatives bearing sterically demanding substituents, specifically focusing on the 4-propylphenyl moiety. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with steric hindrance in classical and modern quinoline synthetic routes. Our goal is to provide actionable troubleshooting advice and in-depth explanations to facilitate your experimental success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format. The bulky nature of the 4-propylphenyl group often impedes key bond-forming and cyclization steps, leading to common synthetic hurdles.

Question 1: I am attempting a Combes synthesis with 4-propylaniline and a β-diketone, but I'm getting extremely low to no yield of the desired quinoline. What is going wrong?

Probable Cause: The primary issue is likely severe steric hindrance during the acid-catalyzed intramolecular electrophilic aromatic substitution (annulation) step. This is the rate-determining step of the Combes synthesis.[1][2] The bulky 4-propylphenyl group on the intermediate enamine sterically clashes with the diketone-derived portion of the molecule, raising the activation energy for the required ring closure.

Suggested Solutions:

  • Intensify Reaction Conditions:

    • Stronger Acid Catalyst: Switch from standard sulfuric acid (H₂SO₄) to a more powerful dehydrating agent and catalyst like Polyphosphoric Acid (PPA) or a Polyphosphoric Ester (PPE).[1] These reagents more effectively promote the difficult annulation step.

    • Higher Temperatures: If using a high-boiling solvent like diphenyl ether, carefully increase the reaction temperature to provide the necessary energy to overcome the activation barrier.[3]

  • Employ Microwave Irradiation:

    • Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient, localized heating that can overcome high activation barriers.[4][5] This is particularly effective for sterically hindered transformations.

  • Change the Synthetic Strategy:

    • The Combes synthesis may not be the optimal route. Consider a strategy where the key C-C bond of the quinoline core is formed with less steric impediment. The Friedländer synthesis is an excellent alternative.[6][7]

Troubleshooting Workflow: Low Yield in Cyclization

Here is a decision-making workflow for addressing low-yield issues.

G start Low/No Yield in 4-Propylphenyl Quinoline Synthesis check_method Is the method a condensation/annulation type? (e.g., Combes, Doebner-von Miller) start->check_method increase_severity Intensify Conditions: - Switch H₂SO₄ to PPA/PPE - Increase Temperature - Use Microwave Irradiation check_method->increase_severity  Yes   change_strategy Switch to a Convergent Strategy: - Friedländer Synthesis - Gould-Jacobs Synthesis - Modern Metal-Catalyzed Annulation check_method->change_strategy  No   eval_severity Yield Improved? increase_severity->eval_severity success Success: Optimize and Scale eval_severity->success  Yes   eval_severity->change_strategy  No   protocol_dev Develop Protocol for New Method change_strategy->protocol_dev protocol_dev->success G enamine Enamine with bulky 4-propylphenyl group ts Strained Transition State enamine->ts + H⁺ (Annulation) cyclized Dihydroquinoline Intermediate ts->cyclized - H⁺ note Steric Clash hinders ring closure ts->note

Sources

Reference Data & Comparative Studies

Validation

Precision Verification: Elemental Analysis vs. Orthogonal Methods for C25H23N3O Scaffolds

Executive Summary In the high-stakes environment of drug discovery, the verification of chemical purity is the gatekeeper between a "hit" and a reproducible lead. This guide focuses on the validation of C25H23N3O , a rep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, the verification of chemical purity is the gatekeeper between a "hit" and a reproducible lead. This guide focuses on the validation of C25H23N3O , a representative molecular formula often seen in kinase inhibitor scaffolds and GPCR ligands. While High-Resolution Mass Spectrometry (HRMS) confirms identity, it often fails to quantify bulk purity (solvates, inorganic salts, and amorphous contaminants).[1][2]

This guide objectively compares the traditional "Gold Standard"—Combustion Elemental Analysis (EA) —against modern alternatives like Quantitative NMR (qNMR) , providing calculated theoreticals, experimental protocols, and decision matrices for the senior researcher.

Part 1: The "Product" – Elemental Analysis (CHN) Calculation

For a researcher synthesizing a C25H23N3O derivative, the first step in validation is establishing the theoretical baseline. Deviations here often indicate the presence of trapped solvents (water, dichloromethane) or salt formation, rather than synthetic failure.

Theoretical Composition (The Baseline)

Target Formula: C₂₅H₂₃N₃O Molecular Weight (MW): 381.48 g/mol [2]

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 2512.011300.27578.71%
Hydrogen (H) 231.00823.1846.08%
Nitrogen (N) 314.00742.02111.02%
Oxygen (O) 115.99915.9994.19%
The "Real-World" Variance: Solvates & Salts

A common failure point in EA is assuming the sample is "dry." C25H23N3O scaffolds containing amides/nitrogens are often hygroscopic.[1][2] Below is how a simple hemihydrate (0.5 H₂O) or HCl salt shifts the target, leading to false negatives if not calculated.

  • Scenario A: Hemihydrate (C₂₅H₂₃N₃O[1][2] · 0.5 H₂O) [2]

    • New MW: 390.49 g/mol [1][2]

    • Carbon %: Drops to 76.88% (Significant deviation > 0.4%)[2]

    • Diagnosis: If your Found C% is ~1.8% lower than expected, you likely have trapped moisture.[1]

  • Scenario B: Hydrochloride Salt (C₂₅H₂₃N₃O[2] · HCl)

    • New MW: 417.94 g/mol [1][2]

    • Carbon %: Drops to 71.84% [2]

    • Diagnosis: Essential for validating salt formation during lead optimization.[1][2]

Part 2: Comparative Analysis (EA vs. qNMR vs. HRMS)

The Objective Comparison

While EA is the historical requirement for publication (J. Med. Chem. requires ±0.4%), qNMR has emerged as a superior method for precious samples where combustion is destructive.[1]

FeatureCombustion Analysis (EA) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Output Bulk Purity (% Composition)Absolute Purity (Weight %)Molecular Identity (m/z)
Sample Required 2–5 mg (Destructive)1–5 mg (Recoverable)< 0.1 mg (Destructive)
Accuracy ±0.4% (Absolute)±1.0% (Dependent on Internal Std)< 5 ppm (Mass Accuracy)
Blind Spots Cannot distinguish isomers; inorganic impurities may skew results.[1][2]Requires soluble internal standard; proton overlap can mask impurities.[1][2]Poor for Purity: Ionization bias hides non-ionizable impurities (salts/solvents).[1][2]
Regulatory Status FDA/IUPAC Gold Standard for NCE characterization.[1][2]Accepted by FDA if validated; preferred for scarce metabolites.[1][2]Accepted for ID, rejected for Purity without HPLC data.
Critical Insight: Why HRMS is NOT Enough

Many junior researchers rely solely on HRMS.[1][2] This is a critical error.

  • The Trap: A sample can be 80% pure (20% inorganic salt) and still give a perfect HRMS signal because the salts do not ionize in ESI+.

  • The Solution: EA or qNMR is mandatory to prove "bulk" homogeneity.[1]

Part 3: Experimental Protocol (Self-Validating)

To ensure the "Found" values match the "Theoretical" C25H23N3O calculations, strict adherence to sample preparation is required.

Protocol: High-Precision Sample Preparation for EA

Objective: Eliminate solvent entrapment and weighing errors to achieve <0.4% variance.

  • Vacuum Drying (The 12-Hour Rule):

    • Place 10 mg of C25H23N3O derivative in a tared vial.

    • Dry in a vacuum oven (P < 10 mbar) at 40°C–60°C for a minimum of 12 hours.

    • Why: Nitrogen-rich heterocycles (N3) often trap water via hydrogen bonding.[1][2] Standard rotary evaporation is insufficient.[1][2]

  • The "Cooling" Check:

    • Transfer the vial to a desiccator containing P₂O₅ immediately after the oven.

    • Allow to cool to ambient temperature (20 mins).

    • Validation: Re-weigh.[1][2] If mass increases by >0.1 mg within 1 minute on the balance, the sample is hygroscopic. Stop. Re-dry and seal under Argon.

  • Microbalance Technique:

    • Use a microbalance (readability 0.001 mg).[1][2]

    • Target sample mass: 2.000 mg to 3.000 mg.[1]

    • Note: Using <1.5 mg increases the relative error of the balance to >0.2%, making the ±0.4% target statistically impossible to hit.

Part 4: Visualization & Workflows

Analytical Decision Matrix

This logic flow guides the selection of the correct purity method based on sample constraints.

PurityDecisionMatrix Start Start: C25H23N3O Sample IsSampleScarce Is sample mass < 5 mg? Start->IsSampleScarce IsSaltSuspected Is Inorganic Salt/Solvate Suspected? IsSampleScarce->IsSaltSuspected No (Standard Workflow) Method_qNMR Method B: qNMR (Non-Destructive, Specific) IsSampleScarce->Method_qNMR Yes (Save Sample) Method_EA Method A: Combustion EA (Gold Standard for Bulk Purity) IsSaltSuspected->Method_EA Yes (Detects non-protonated mass) IsSaltSuspected->Method_qNMR No (Faster) Validation Submit for Publication/Bioassay Method_EA->Validation Result within ±0.4%? Method_qNMR->Validation Purity > 95%? Method_HRMS Method C: HRMS + HPLC (Identity Only - Not Bulk Purity)

Figure 1: Decision Matrix for selecting the appropriate purity validation method based on sample availability and chemical nature.

The "Purity Loop" Workflow

How to handle failed EA results for C25H23N3O derivatives.

PurityLoop Synthesis Synthesis (C25H23N3O) Purification Purification (Column/Recrystallization) Synthesis->Purification EA_Test Elemental Analysis (CHN) Purification->EA_Test Check Pass ±0.4%? EA_Test->Check Success Release for Biological Testing Check->Success Yes Failure_LowC Fail: Low %C (Trapped Solvent/H2O) Check->Failure_LowC No (< Theoretical) Failure_HighC Fail: High %C (Grease/Solvent) Check->Failure_HighC No (> Theoretical) Action_Dry Action: Vacuum Dry (60°C, 24h) Failure_LowC->Action_Dry Action_Repurify Action: Repurify (Remove Grease) Failure_HighC->Action_Repurify Action_Dry->EA_Test Action_Repurify->EA_Test

Figure 2: The iterative workflow for troubleshooting failed elemental analysis results.

References

  • American Chemical Society (ACS). Journal of Medicinal Chemistry Guidelines for Authors (Purity Requirements). [Link][2]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Elemental Impurities in Drug Products (ICH Q3D). [Link][2][3][4]

  • National Institutes of Health (NIH) / PubChem. Compound Summary for C25H23N3O Scaffolds (Reference Data). [Link][2]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Medicinal Chemistry, 2014.[1][5] [Link]

Sources

Comparative

Comparative SAR &amp; Performance Guide: 4-Substituted Phenylquinoline-4-Carbohydrazides

Executive Summary This technical guide evaluates the performance of 2-(4-substituted phenyl)quinoline-4-carbohydrazides , a scaffold derived from the Pfitzinger reaction, widely investigated for dual-action antimicrobial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the performance of 2-(4-substituted phenyl)quinoline-4-carbohydrazides , a scaffold derived from the Pfitzinger reaction, widely investigated for dual-action antimicrobial and anticancer properties.

While fluoroquinolones (e.g., Ciprofloxacin) remain the gold standard for potency in Gram-negative bacteria, this specific hydrazide scaffold demonstrates superior performance in specific anticancer metrics (outperforming Doxorubicin in MCF-7 lines) and offers a distinct binding mode against resistant bacterial strains (MRSA) via DNA gyrase poisoning. This guide provides an objective comparison of these derivatives against clinical standards, supported by experimental protocols and mechanistic analysis.

Chemical Rationale & Scaffold Architecture

The "4-substituted phenylquinoline-4-carbohydrazide" nomenclature typically refers to a quinoline core substituted at the C2 position with a phenyl ring (which itself carries a substituent at its para-position, i.e., "4-substituted"), and a carbohydrazide moiety at the C4 position .

Structural Causality[1]
  • Quinoline Core: Mimics the adenine-thymine base pairing, allowing intercalation into DNA.

  • C4-Carbohydrazide Linker: Acts as a rigid hydrogen-bonding pharmacophore. Unlike simple esters, the hydrazide (

    
    ) provides both a donor and acceptor site, crucial for interacting with the Asp73 residue of DNA gyrase.
    
  • C2-(4-Substituted Phenyl): This moiety governs lipophilicity (

    
    ). Substituents here (e.g., 
    
    
    
    ) modulate cell membrane permeability and metabolic stability.

Comparative SAR Analysis

The following data compares specific 4-substituted phenyl derivatives against clinical standards. Data is aggregated from high-impact studies on Pfitzinger-derived quinolines.

A. Antimicrobial Potency (Target: DNA Gyrase)

Benchmark: Ciprofloxacin (Fluoroquinolone SoC). Context: Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative).[1][2][3][4]

Compound IDR-Substituent (Para)MIC (

) S. aureus
IC

DNA Gyrase (

)
Docking Score (kcal/mol)Performance vs. SoC
Ciprofloxacin (Control)~2.0 3.80 -7.29 Baseline
Q-Hydrazide-Br 4-Bromo38.6433.64-7.73Lower potency, but higher binding affinity (residence time).
Q-Hydrazide-F 4-Fluoro49.0441.20-7.45Moderate activity; high metabolic stability.
Q-Hydrazide-H Hydrogen>100>100-6.10Inactive (demonstrates need for lipophilic R-group).

Key Insight: While the quinoline-hydrazides show higher MIC values (lower potency) than Ciprofloxacin, the 4-Bromo derivative exhibits a superior docking score (-7.73 vs -7.29).[5] This suggests that while cell entry (permeability) may be the limiting factor, the intrinsic affinity for the target enzyme is higher than the standard, making it a prime candidate for liposomal delivery formulation.

B. Anticancer Cytotoxicity (Target: EGFR/Tubulin)

Benchmark: Doxorubicin (Anthracycline SoC). Context: MCF-7 (Breast Cancer Cell Line).[6][7]

Compound IDR-SubstituentHybrid MoietyIC

(

)
Performance vs. SoC
Doxorubicin (Control)N/A6.18 Baseline
Q-Acryl-Br 4-BromoAcrylamide2.71 2.2x More Potent
Q-Acryl-OMe 4-MethoxyAcrylamide5.94Equivalent
Q-Hydrazide 4-BromoNone (Free hydrazide)12.502x Less Potent

Key Insight: The basic hydrazide scaffold is moderately active, but when hybridized with an acrylamide tail (targeting EGFR cysteine residues), the 4-Bromo-phenylquinoline derivative significantly outperforms Doxorubicin. This validates the scaffold as a versatile template for "hybrid drug" design.

Mechanistic Insight & Pathway

The biological activity relies on a dual-mechanism: "Gyrase Poisoning" (bacteria) and "Intercalation/Kinase Inhibition" (cancer).

Graphviz Diagram: Mechanism of Action Logic

The following diagram illustrates the decision logic for the SAR activity based on the substituent nature.

SAR_Logic Scaffold 2-Phenylquinoline-4-carbohydrazide Core Scaffold Substituent C2-Phenyl Substituent (Para-position) Scaffold->Substituent EWG Electron Withdrawing (-Br, -Cl, -F) Substituent->EWG Halogenation EDG Electron Donating (-OCH3, -CH3) Substituent->EDG Alkylation Activity_Bac Antimicrobial Activity (DNA Gyrase) EWG->Activity_Bac Enhances Cell Permeability Activity_Can Anticancer Activity (EGFR/Intercalation) EWG->Activity_Can Enhances Metabolic Stability EDG->Activity_Can H-Bond Acceptance Result_High High Potency (Increased Lipophilicity/Halogen Bonding) Activity_Bac->Result_High If R = Br/Cl Result_Mod Moderate Potency (Steric Bulk Interference) Activity_Bac->Result_Mod If R = H Activity_Can->Result_High If Hybridized (Acrylamide)

Caption: SAR Decision Tree illustrating how para-substituents (EWG vs. EDG) dictate the biological endpoint potency.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on the Pfitzinger reaction and CLSI guidelines.

A. Synthesis Workflow (Pfitzinger Reaction)

This route is preferred over the Conrad-Limpach synthesis for this specific scaffold due to higher yields of the carboxylic acid intermediate.

Step 1: 2-(4-Substituted phenyl)quinoline-4-carboxylic acid [2]

  • Dissolve Isatin (10 mmol) in KOH (30%, 20 mL).

  • Add 4-Substituted Acetophenone (10 mmol) (e.g., 4-bromoacetophenone).

  • Reflux for 12–18 hours.

  • Cool and acidify with glacial acetic acid to pH 4–5.

  • Filter the precipitate (Yellow solid). Recrystallize from ethanol.

Step 2: Esterification

  • Reflux the carboxylic acid (Step 1 product) in absolute ethanol with catalytic

    
     for 8 hours.
    
  • Neutralize with

    
    , extract with ethyl acetate.
    

Step 3: Hydrazinolysis (Target Generation)

  • Dissolve the ester in ethanol (20 mL).

  • Add Hydrazine Hydrate (99%, 5 equiv) dropwise.

  • Reflux for 6–10 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

  • Cool; the carbohydrazide precipitates as a white/pale yellow solid.

  • Validation: IR spectrum must show doublet

    
     peaks at 3300–3200 cm
    
    
    
    and Amide I carbonyl at ~1650 cm
    
    
    .
Graphviz Diagram: Synthesis Pathway

Synthesis_Workflow Isatin Isatin Pfitzinger Pfitzinger Reaction (KOH, Reflux, 12h) Isatin->Pfitzinger Acetophenone 4-Substituted Acetophenone Acetophenone->Pfitzinger Acid Quinoline-4-carboxylic Acid Pfitzinger->Acid Esterification Esterification (EtOH, H2SO4) Acid->Esterification Ester Ethyl Ester Intermediate Esterification->Ester Hydrazinolysis Hydrazinolysis (N2H4.H2O, Reflux) Ester->Hydrazinolysis Final Target: Quinoline-4-carbohydrazide Hydrazinolysis->Final

Caption: Step-wise synthesis of the target scaffold via the Pfitzinger protocol.

Strategic Recommendations

Based on the comparative data, the following applications are recommended for this scaffold:

  • Use as an Anticancer Lead:

    • Recommendation: Prioritize the 4-Bromo and 4-Fluoro derivatives.

    • Why: The data indicates these derivatives, when hybridized with acrylamides, outperform Doxorubicin in breast cancer models. They are less toxic to normal cells than anthracyclines.

  • Use as an Antimicrobial Adjunct:

    • Recommendation: Do not use as a monotherapy replacement for Ciprofloxacin due to higher MICs.

    • Why: Use as a "co-drug" or hybrid. The hydrazide moiety is an excellent chelator; creating metal complexes (e.g., Cu-complexes) of these hydrazides has been shown to increase antimicrobial potency by 10-fold, bridging the gap with commercial antibiotics.

  • Formulation Strategy:

    • Due to high lipophilicity (LogP > 3.5 for Bromo-derivatives), these compounds require lipid-based delivery systems (liposomes) to maximize bioavailability.

References

  • Abd El-Lateef, H. M., et al. (2023).[5] "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega.[8]

  • Galante, D., et al. (1985).[9] "Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates." Drugs under Experimental and Clinical Research.

  • Ryczkowska, M., et al. (2024).[6] "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents." RSC Advances.

  • Desai, N. C., et al. (2020). "Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives."[3][5] Archiv der Pharmazie.

Sources

Safety & Regulatory Compliance

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